Methyl 8-bromooctanoate
Overview
Description
It is a colorless to light yellow liquid with a special aroma . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 8-bromooctanoate can be synthesized from 8-bromooctanoic acid and methyl iodide. The reaction involves the following steps :
- Combine 8-bromooctanoic acid with potassium carbonate in N,N-dimethylformamide.
- Stir the mixture for 30 minutes under an inert atmosphere.
- Add methyl iodide dropwise to the reaction mixture.
- Stir the reaction mixture overnight.
- Quench the reaction with water and separate the organic layer.
- Wash the organic layer with water and extract the aqueous layer with methylene chloride.
- Combine the organic extracts, rinse with brine, dry over magnesium sulfate, and concentrate in vacuo.
- Purify the product by column chromatography using a mixture of hexanes and ethyl acetate.
The overall yield of this synthesis is approximately 85% .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromooctanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or amines, and the reactions are typically carried out in polar solvents like water or ethanol.
Reduction Reactions: Lithium aluminum hydride is commonly used in anhydrous ether or tetrahydrofuran.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Major Products
Substitution Reactions: Products include 8-hydroxyoctanoic acid methyl ester or 8-aminooctanoic acid methyl ester.
Reduction Reactions: The major product is 8-bromooctanol.
Oxidation Reactions: The major product is 8-bromooctanoic acid.
Scientific Research Applications
Methyl 8-bromooctanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is used in the development of pharmaceuticals and as a reagent in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of methyl 8-bromooctanoate involves its reactivity with nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Methyl 8-bromooctanoate can be compared with other similar compounds, such as:
Methyl 8-chlorooctanoate: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and physical properties.
Methyl 8-iodooctanoate: Similar structure but with an iodine atom instead of bromine. It is more reactive due to the larger atomic size of iodine.
Methyl 8-fluorooctanoate: Similar structure but with a fluorine atom instead of bromine. It has different reactivity and is less commonly used due to the strong carbon-fluorine bond.
This compound is unique due to its balance of reactivity and stability, making it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
methyl 8-bromooctanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c1-12-9(11)7-5-3-2-4-6-8-10/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIJRYNUYQXBPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455477 | |
Record name | Methyl 8-bromooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26825-92-3 | |
Record name | Methyl 8-bromooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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